Methyl 3-acetylbenzoate

Description

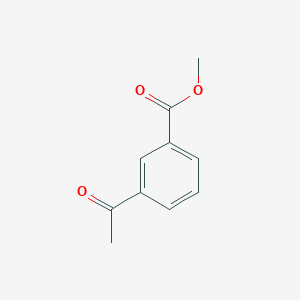

Methyl 3-acetylbenzoate (C₁₀H₁₀O₃) is a benzoic acid derivative featuring an acetyl group at the meta position of the aromatic ring and a methyl ester functional group. It is synthesized via Friedel-Crafts acetylation or other esterification methods, followed by purification using silica gel flash chromatography with a solvent system of petroleum ether (PE) and ethyl acetate (EA) in a 20:1 ratio, yielding a white solid with an 86% efficiency . Key characterization data includes:

- ¹H NMR (CDCl₃): δ 8.58 (s, 1H), 8.21 (d, J = 7.7 Hz, 1H), 8.14 (d, J = 7.8 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 3.94 (s, 3H, ester methyl), 2.64 (s, 3H, acetyl methyl).

- ¹³C NMR (CDCl₃): δ 197.23 (acetyl carbonyl), 166.28 (ester carbonyl), 137.26–128.84 (aromatic carbons), 52.38 (ester methyl), 26.68 (acetyl methyl).

- HRMS (ESI-TOF): m/z 201.0519 ([M + Na]⁺, calcd. 201.0522) .

The acetyl group’s electron-withdrawing nature influences the compound’s reactivity and spectroscopic properties, making it a valuable intermediate in organic synthesis, such as in the preparation of heterocyclic compounds .

Properties

IUPAC Name |

methyl 3-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUIUIDKJSGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919674 | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-07-1, 915402-27-6 | |

| Record name | Benzoic acid, 3-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: 3-acetylbenzoic acid.

Reduction: 3-hydroxybenzoic acid or 3-acetylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetylbenzoate, a compound with the molecular formula CHO and a molecular weight of 178.18 g/mol, is an ester derivative of 3-acetylbenzoic acid. This compound has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores the scientific research applications of this compound, focusing on its role in organic synthesis, medicinal chemistry, and material science.

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitutions makes it valuable for synthesizing more complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

In a study reported by Osaka University, this compound was employed as a substrate in reactions leading to the formation of bioactive compounds. The compound was subjected to nucleophilic attacks that resulted in the formation of derivatives with enhanced biological activity, showcasing its utility as a building block in medicinal chemistry .

Applications in Medicinal Chemistry

This compound has shown potential as a precursor for various bioactive molecules. Research indicates that derivatives synthesized from this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pharmaceutical development.

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Acetyl derivatives | Analgesic | |

| Aromatic derivatives | Antimicrobial |

Applications in Material Science

In material science, this compound is explored for its potential use as a plasticizer and additive in polymer formulations. Its low volatility and compatibility with various polymers make it suitable for enhancing the mechanical properties of materials.

Case Study: Polymer Composites

A recent study highlighted the incorporation of this compound into polymer composites, where it improved flexibility and thermal stability. This application is particularly relevant for developing materials used in packaging and automotive industries .

Mechanism of Action

The mechanism of action of methyl 3-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. Nitro Groups

Methyl 2-nitrobenzoate (C₈H₇NO₄) shares structural similarities but replaces the acetyl group with a nitro group at the ortho position. Key differences include:

- Synthetic Yield : 82% (vs. 86% for Methyl 3-acetylbenzoate), attributed to steric hindrance or electronic effects during synthesis .

- Polarity : Higher Rf value (0.40 in PE:EA = 10:1) compared to this compound (Rf = 0.36 in PE:EA = 20:1), indicating lower polarity due to the nitro group’s strong electron-withdrawing nature .

- ¹H NMR Shifts : The nitro group deshields adjacent aromatic protons, resulting in distinct resonances (δ 7.90–7.59 ppm) compared to the acetyl-substituted compound’s δ 8.58–7.54 ppm .

Ester Alkyl Group Variation: Ethyl 3-Acetylbenzoate

Ethyl 3-acetylbenzoate (C₁₁H₁₂O₃) differs in its ester alkyl group (ethyl vs. methyl). This modification increases molecular weight (192.21 g/mol vs.

Hydroxy and Allyl Substituents: Methyl 3-Allyl-4-Hydroxybenzoate

Methyl 3-allyl-4-hydroxybenzoate (C₁₁H₁₂O₃) introduces an allyl and hydroxyl group:

The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to this compound.

Methyl vs. Benzoyl Substituents: Methyl o-Benzoyl Benzoate

Methyl o-benzoyl benzoate (C₁₅H₁₂O₃) features a bulkier benzoyl group at the ortho position. The benzoyl group’s strong electron-withdrawing effect and steric bulk may slow ester hydrolysis rates compared to the acetyl group’s moderate electronic effects .

Halogenated Derivatives: Trichloromethyl and Chloro Substituents

Compounds like 2-[ethyl(4-formyl-3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate and methyl 3-amino-5-chloro-2-ethylbenzoate highlight substituent versatility:

Chloro and amino groups introduce opportunities for further functionalization, such as nucleophilic aromatic substitution .

Data Tables

Table 2: Spectroscopic Data Comparison (¹H NMR, δ in ppm)

| Compound Name | Acetyl/Nitro Proton Shift | Aromatic Proton Shifts | Ester Methyl/Oxygens |

|---|---|---|---|

| This compound | 2.64 (s, 3H) | 8.58 (s), 8.21 (d), 8.14 (d), 7.54 (t) | 3.94 (s, 3H) |

| Methyl 2-nitrobenzoate | – | 7.90 (dd), 7.73 (dd), 7.70–7.59 (m) | 3.91 (s, 3H) |

Biological Activity

Methyl 3-acetylbenzoate (C₁₀H₁₀O₃) is an aromatic ester that has garnered interest in various fields due to its potential biological activities. This article explores its biochemical properties, microbial interactions, and possible therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by its molecular structure, which includes an acetyl functional group attached to a benzoate moiety. The compound has a molecular weight of approximately 178.18 g/mol and a melting point range of 43-46 °C .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that crude extracts containing this compound showed significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger through disk diffusion assays .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 17 |

| C. albicans | 14 |

| A. niger | 12 |

Enzymatic Hydrolysis by Microorganisms

This compound can be metabolized by certain bacterial strains, notably Burkholderia cepacia, which utilizes it as a carbon source. This strain hydrolyzes the ester bond to yield benzoic acid, which is further degraded . The enzymatic activity was quantitatively assessed, revealing a specific activity of approximately 0.12 units/mg when using methyl benzoate as a substrate.

Table 2: Hydrolysis Activity of B. cepacia

| Substrate | Time for Total Degradation (h) | By-products Produced |

|---|---|---|

| Methyl benzoate | 30 | Benzoic acid |

| This compound | Not fully degraded | Not specified |

Case Studies

- Fungal Biomass Production : A study involving the fungal species Tirmania nivea highlighted the extraction of biological compounds from fungal biomass cultivated in potato dextrose broth. The GC-MS analysis revealed the presence of this compound among other metabolites, showcasing its potential as an antimicrobial agent .

- Microbial Degradation : In another case, the isolation of a strain capable of degrading methyl benzoate demonstrated the ecological relevance of these compounds in bioremediation processes. The study established that not only does this strain degrade methyl benzoate, but it also possesses the capability to metabolize various substituted esters .

Q & A

Q. What are the standard synthetic routes for Methyl 3-acetylbenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via Friedel-Crafts acylation or esterification of 3-acetylbenzoic acid. A validated method involves flash column chromatography purification using a solvent system of petroleum ether (PE) and ethyl acetate (EA) in a 20:1 ratio, yielding 86% as a white solid . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance acylation efficiency.

- Catalyst tuning : Lewis acids like AlCl₃ improve electrophilic substitution.

- Chromatography conditions : Adjusting PE:EA ratios minimizes co-elution of byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:

- ¹H NMR : Key peaks include δ 8.58 (s, aromatic H), 3.94 (s, -OCH₃), and 2.64 (s, acetyl -CH₃) .

- ¹³C NMR : Signals at δ 197.23 (acetyl C=O) and 166.28 (ester C=O) confirm functional groups.

- HRMS : A sodium adduct [M+Na]⁺ at m/z 201.0519 matches the theoretical C₁₀H₁₀NaO₃ .

Advanced Research Questions

Q. How should researchers address contradictory NMR data when synthesizing this compound derivatives?

Discrepancies in spectral data (e.g., shifted δ values or split peaks) may arise from:

- Solvent effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ can alter peak splitting .

- Impurity interference : Trace solvents or unreacted precursors require rigorous purification (e.g., repeated column runs).

- Dynamic processes : Rotameric equilibria in esters can broaden peaks; variable-temperature NMR clarifies this .

Q. What mechanistic insights explain the formation of byproducts during the acylation of this compound precursors?

Byproducts often stem from:

- Overacylation : Excess acetylating agents lead to diacetylated derivatives.

- Ring substitution : Competing ortho or para acylation under high-temperature conditions.

- Ester hydrolysis : Moisture in the reaction medium hydrolyzes the methyl ester to 3-acetylbenzoic acid. Kinetic studies using in-situ IR can monitor these pathways .

Q. What strategies mitigate decomposition of this compound under prolonged storage or reactive conditions?

Q. How can this compound serve as a precursor in multi-step syntheses of pharmaceutically relevant compounds?

Its acetyl and ester groups enable:

- Knoevenagel condensations : To form α,β-unsaturated ketones for anticancer agents.

- Nucleophilic substitutions : Bromination at the acetyl group (e.g., using PBr₃) creates intermediates for kinase inhibitors .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.